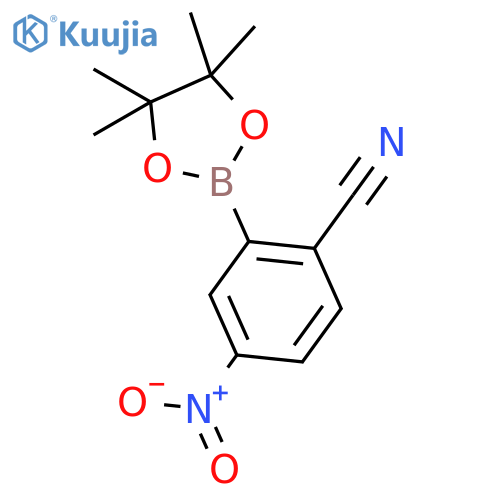

Cas no 1218791-28-6 (4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 2-Cyano-5-nitrophenylboronic acid, pinacol ester

- DTXSID20675092

- 2-Cyano-5-nitrophenylboronic acid,pinacol ester

- BS-26609

- MFCD12546472

- E84817

- 2-Cyano-5-nitrophenylboronic acid pinacol ester

- 2-Cyano-5-nitrophenylboronic acid, pinacol

- SY285854

- DB-364996

- AKOS022184005

- 1218791-28-6

- CS-0176289

-

- MDL: MFCD12546472

- インチ: InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,1-4H3

- InChIKey: JPOBIUGNFDSEOW-UHFFFAOYSA-N

- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C#N

計算された属性

- せいみつぶんしりょう: 274.11200

- どういたいしつりょう: 274.1124871g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 435

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.1Ų

じっけんとくせい

- PSA: 88.07000

- LogP: 2.28888

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile セキュリティ情報

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB273695-250 mg |

2-Cyano-5-nitrophenylboronic acid, pinacol ester; 97% |

1218791-28-6 | 250mg |

€212.00 | 2023-06-22 | ||

| abcr | AB273695-250mg |

2-Cyano-5-nitrophenylboronic acid, pinacol ester, 97%; . |

1218791-28-6 | 97% | 250mg |

€212.00 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTD123-5g |

4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1218791-28-6 | 95% | 5g |

¥3300.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTD123-25g |

4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1218791-28-6 | 95% | 25g |

¥11550.0 | 2024-04-25 | |

| Ambeed | A600438-250mg |

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1218791-28-6 | 97% | 250mg |

$70.0 | 2025-03-05 | |

| Ambeed | A600438-100mg |

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1218791-28-6 | 97% | 100mg |

$42.0 | 2025-03-05 | |

| 1PlusChem | 1P009J6G-100mg |

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1218791-28-6 | 97% | 100mg |

$27.00 | 2025-02-24 | |

| 1PlusChem | 1P009J6G-5g |

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1218791-28-6 | 97% | 5g |

$435.00 | 2025-02-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTD123-1g |

4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1218791-28-6 | 95% | 1g |

¥944.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246959-250mg |

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

1218791-28-6 | 97% | 250mg |

¥1365.00 | 2024-08-09 |

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 関連文献

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrileに関する追加情報

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Comprehensive Overview

The compound with CAS No. 1218791-28-6, known as 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a nitro group (NO₂) and a boron-containing dioxaborolane ring system. The presence of these functional groups makes it a versatile building block in various chemical reactions and applications.

Recent studies have highlighted the importance of dioxaborolane derivatives in modern organic chemistry. These compounds are often employed as intermediates in the synthesis of complex molecules due to their stability and reactivity. The tetramethyl substitution pattern in the dioxaborolane ring further enhances its stability and compatibility with a wide range of reaction conditions. This makes 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile an ideal candidate for use in cross-coupling reactions and other advanced synthetic methodologies.

The benzonitrile moiety in this compound plays a crucial role in determining its electronic properties. The cyano group (CN) is known for its electron-withdrawing nature, which can significantly influence the reactivity of the molecule in various chemical transformations. In combination with the nitro group (NO₂), this creates a highly activated aromatic system that is amenable to further functionalization. Recent research has demonstrated the utility of such systems in the development of novel materials with tailored electronic properties.

One of the most promising applications of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its potential as a precursor for advanced materials. For instance, its use in the synthesis of boron-containing polymers has shown great promise in creating materials with enhanced thermal stability and mechanical properties. Additionally, the compound's ability to undergo selective transformations has made it valuable in drug discovery efforts.

In terms of synthesis routes, several methods have been reported for the preparation of this compound. Traditional approaches often involve multi-step reactions starting from simple precursors like benzene derivatives and boron reagents. However, recent advancements have introduced more efficient methods that utilize catalytic systems to achieve higher yields and better selectivity. These improvements are critical for scaling up production to meet growing demand from various industries.

The integration of dioxaborolane systems into organic molecules has also opened new avenues for exploring their biological activities. Preliminary studies suggest that this compound may exhibit interesting pharmacological properties due to its unique structure. Further research is currently underway to investigate its potential as an active ingredient in pharmaceutical formulations.

From an environmental perspective, the synthesis and application of 4-Nitro-2-(4,4,5,5-tetramethyl-1

1218791-28-6 (4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) 関連製品

- 2097967-85-4(tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate)

- 674305-60-3(2-(6-amino-2-{2-(2-hydroxyethoxy)ethylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol)

- 1021222-86-5(2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-1,4-dihydropyridin-4-one)

- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)

- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)

- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)

- 887872-87-9(N-(4-methoxyphenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide)

- 2866323-16-0(1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride)

- 61744-32-9(3-(3-methylpyridin-2-yl)propan-1-ol)

- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)